Methyl[4-(piperidin-1-yl)butyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl[4-(piperidin-1-yl)butyl]amine” is a chemical compound with the CAS Number: 195201-08-2 . Its IUPAC name is N-methyl-4-(1-piperidinyl)-1-butanamine . It is a liquid at room temperature .
Synthesis Analysis
Piperidine derivatives, such as “Methyl[4-(piperidin-1-yl)butyl]amine”, are among the most important synthetic fragments for designing drugs . They are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “Methyl[4-(piperidin-1-yl)butyl]amine” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in the pharmaceutical industry .Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
“Methyl[4-(piperidin-1-yl)butyl]amine” is a liquid at room temperature . Its molecular weight is 170.3 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
- Methyl[4-(piperidin-1-yl)butyl]amine derivatives have shown promise as potential anticancer agents. Researchers explore their cytotoxic effects on cancer cells and their ability to inhibit tumor growth. These compounds may interfere with cell division, induce apoptosis, or target specific signaling pathways involved in cancer progression .
- Investigations into the antiviral properties of this compound focus on its ability to inhibit viral replication. It may act against RNA or DNA viruses, making it a valuable candidate for drug development against infectious diseases such as HIV, influenza, or hepatitis .
- The piperidine moiety in Methyl[4-(piperidin-1-yl)butyl]amine derivatives has been explored for its antimalarial activity. Researchers investigate its effectiveness against Plasmodium species, aiming to develop novel antimalarial drugs .
- Piperidine derivatives play a role in combating bacterial and fungal infections. Their antimicrobial activity is evaluated against various pathogens, including drug-resistant strains. Potential applications include wound healing, topical treatments, and systemic therapies .
- Some studies explore the analgesic and anti-inflammatory properties of Methyl[4-(piperidin-1-yl)butyl]amine derivatives. These compounds may modulate pain perception or suppress inflammatory responses, making them relevant for pain management and chronic inflammatory conditions .
- Researchers investigate whether these derivatives can impact neurotransmitter systems or protect neurons. Their potential role in treating neurodegenerative disorders, including Alzheimer’s disease, is an area of interest .
Anticancer Applications
Antiviral Activity
Antimalarial Potential
Antimicrobial Agents
Analgesic and Anti-Inflammatory Effects
Neurological Disorders and Alzheimer’s Disease
Safety and Hazards
Mechanism of Action
Target of Action
Methyl[4-(piperidin-1-yl)butyl]amine is a derivative of piperidine . Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . .
Mode of Action
Piperidine derivatives have been shown to interact with their targets in various ways, leading to a wide variety of biological activities . For instance, some piperidine derivatives have been found to express both antiaggregatory and antioxidant effects .
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s boiling point is 308 °c, and it has a density of 101 . These properties could potentially impact its bioavailability.
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
properties
IUPAC Name |
N-methyl-4-piperidin-1-ylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-11-7-3-6-10-12-8-4-2-5-9-12/h11H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFMYUNNXGYYIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCN1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl[4-(piperidin-1-yl)butyl]amine | |
CAS RN |
195201-08-2 |
Source
|
Record name | methyl[4-(piperidin-1-yl)butyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.